molecular formula C13H19BO2S B11864088 (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid

(2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid

Cat. No.: B11864088
M. Wt: 250.2 g/mol
InChI Key: JQYNBUVUZJYGAH-UHFFFAOYSA-N
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Description

(2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thiochroman ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid typically involves the lithiation of the corresponding thiochroman derivative followed by boration. A common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the thiochroman, followed by the addition of a boron source such as triisopropyl borate. The reaction is usually carried out under inert conditions to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

(2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromo-2,6-dimethylphenylboronic acid
  • 2,6-Dimethylpyridine-4-boronic acid

Comparison: (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid is unique due to its thiochroman ring system and multiple methyl substitutions, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it offers distinct steric and electronic properties that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C13H19BO2S

Molecular Weight

250.2 g/mol

IUPAC Name

(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)boronic acid

InChI

InChI=1S/C13H19BO2S/c1-12(2)8-13(3,4)17-11-6-5-9(14(15)16)7-10(11)12/h5-7,15-16H,8H2,1-4H3

InChI Key

JQYNBUVUZJYGAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SC(CC2(C)C)(C)C)(O)O

Origin of Product

United States

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